trans-3,4,4-Trimethyl-2-pentene
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Overview
Description
trans-3,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the second carbon atom of the pentene chain. This compound is also known by other names such as 3,4,4-trimethyl-2-pentene and 3,4,4-trimethylpent-2-ene .
Preparation Methods
The synthesis of trans-3,4,4-Trimethyl-2-pentene can be achieved through various methods. One common synthetic route involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods often involve similar catalytic processes, utilizing solid or liquid acid catalysts to facilitate the reaction .
Chemical Reactions Analysis
trans-3,4,4-Trimethyl-2-pentene undergoes several types of chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the double bond, converting the alkene into an alkane.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reagents and conditions used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Scientific Research Applications
trans-3,4,4-Trimethyl-2-pentene has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-3,4,4-Trimethyl-2-pentene involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bond, resulting in the formation of a saturated alkane . In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products through intermediate steps involving reactive oxygen species .
Comparison with Similar Compounds
trans-3,4,4-Trimethyl-2-pentene can be compared with other similar compounds, such as:
2,3,4-Trimethylpentane: An isomeric compound with a similar structure but differing in the position of the double bond.
3,4,4-Trimethyl-1-pentene: Another isomer with the double bond located at the first carbon atom.
2-Methylpentane: A branched alkane with a similar carbon skeleton but lacking a double bond.
These comparisons highlight the unique properties and reactivity of this compound, particularly its ability to undergo various chemical reactions due to the presence of the double bond.
Properties
CAS No. |
598-96-9 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChI Key |
FZQMZRXKWHQJAG-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(C)(C)C |
Isomeric SMILES |
C/C=C(\C)/C(C)(C)C |
Canonical SMILES |
CC=C(C)C(C)(C)C |
boiling_point |
112.0 °C 112 °C |
density |
0.735 g/cu cm @ 25 °C |
flash_point |
BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) |
Key on ui other cas no. |
39761-57-4 598-96-9 |
Pictograms |
Flammable |
solubility |
Soluble in ethanol |
vapor_density |
3.87 (AIR= 1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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